molecular formula C9H9F2NO2 B7870027 (3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate

(3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate

Cat. No.: B7870027
M. Wt: 201.17 g/mol
InChI Key: BBQXXTOCYJPXDI-MRVPVSSYSA-N
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Description

(3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate is a chiral amino acid derivative characterized by the presence of a 3,4-difluorophenyl group attached to the β-carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluorobenzaldehyde.

    Formation of Intermediate: The precursor undergoes a series of reactions, including condensation and reduction, to form an intermediate compound.

    Amination: The intermediate is then subjected to amination reactions to introduce the amino group.

    Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (3R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve the use of biocatalysts or chiral catalysts to enhance the enantioselectivity of the reactions. Enzymatic processes, such as the use of carbonyl reductase, have been explored for the efficient production of chiral intermediates .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted aromatic compounds.

Scientific Research Applications

(3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,4-difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate lies in its chiral nature and the presence of the 3,4-difluorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3R)-3-azaniumyl-3-(3,4-difluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQXXTOCYJPXDI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)[O-])[NH3+])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC(=O)[O-])[NH3+])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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